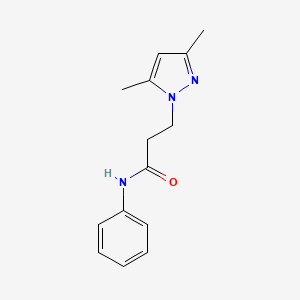
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpropanamide
Overview
Description
WAY-329729 is a chemical compound with the molecular formula C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol . It is known for its anti-bacterial and anti-fungal properties . This compound is primarily used for scientific research purposes and is not intended for human or animal clinical diagnosis or treatment .
Preparation Methods
The synthetic routes and reaction conditions for WAY-329729 are not extensively documented in publicly available sources. it is typically synthesized in a laboratory setting under controlled conditions.
Chemical Reactions Analysis
WAY-329729 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, which may exhibit different chemical and biological properties .
Scientific Research Applications
WAY-329729 has a wide range of scientific research applications. It is used in chemistry for studying its chemical properties and reactions. In biology, it is used to investigate its anti-bacterial and anti-fungal activities. In medicine, it is explored for its potential therapeutic effects, although it is not used clinically. In industry, it may be used in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of WAY-329729 involves its interaction with specific molecular targets and pathways its anti-bacterial and anti-fungal activities suggest that it may interfere with essential biological processes in microorganisms, leading to their inhibition or death .
Comparison with Similar Compounds
WAY-329729 can be compared with other similar compounds, such as other anti-bacterial and anti-fungal agents. Some similar compounds include penicillin, cephalosporin, and tetracycline. What sets WAY-329729 apart is its unique chemical structure and specific biological activities. Unlike some other anti-bacterial agents, WAY-329729 may have a broader spectrum of activity or different mechanisms of action .
Conclusion
WAY-329729 is a versatile compound with significant potential in scientific research. Its unique chemical properties and biological activities make it a valuable tool for studying various chemical and biological processes. While its exact synthetic routes and mechanisms of action are not fully documented, its applications in chemistry, biology, medicine, and industry highlight its importance in scientific research.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-10-12(2)17(16-11)9-8-14(18)15-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAAFGIZEYSOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















